1-[3-(1H-tetrazol-1-yl)phenyl]ethanol
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Overview
Description
1-[3-(1H-tetrazol-1-yl)phenyl]ethanol is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to an ethanol moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
The synthesis of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanol can be approached through various methods. One common synthetic route involves the cyclization reaction of azide and cyanide compounds . Another method includes the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . These methods typically yield the desired compound with good to excellent yields under moderate conditions.
Chemical Reactions Analysis
1-[3-(1H-tetrazol-1-yl)phenyl]ethanol undergoes several types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the tetrazole ring can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(1H-tetrazol-1-yl)phenyl]ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanol involves its interaction with various molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzyme activity and protein interactions . Additionally, the phenyl group can participate in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-[3-(1H-tetrazol-1-yl)phenyl]ethanol can be compared with other similar compounds, such as:
1-[3-(1H-tetrazol-1-yl)phenyl]methanol: This compound has a similar structure but with a methanol moiety instead of ethanol, resulting in different reactivity and applications.
1-[3-(1H-tetrazol-1-yl)phenyl]acetic acid:
1-[3-(1H-tetrazol-1-yl)phenyl]amine: The amine group in this compound provides different reactivity patterns and biological activities compared to the ethanol derivative.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTLXQOIFUIVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=NN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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